
Denibulin (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denibulin (hydrochloride) is a novel small molecule vascular-disrupting agent developed by MediciNova for the treatment of solid tumor cancers. It functions by inhibiting microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This disruption results in the selective shutdown of tumor blood vessels, causing central necrosis of solid tumors .
Méthodes De Préparation
The synthesis of denibulin (hydrochloride) involves several steps, including the preparation of the di-hydrochloride salt MN-029 and the formulation of pharmaceutically acceptable preparations . The synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods focus on ensuring the purity and stability of the compound for clinical use.
Analyse Des Réactions Chimiques
Denibulin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Denibulin (hydrochloride) can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Denibulin (hydrochloride) has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying vascular-disrupting agents and their chemical properties.
Biology: Investigated for its effects on cellular structures and functions, particularly in tumor cells.
Medicine: Under development for the treatment of solid tumor cancers, with studies showing its potential to reduce tumor blood flow and cause tumor cell necrosis
Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmaceutical research.
Mécanisme D'action
Denibulin (hydrochloride) exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This disruption results in the shutdown of tumor blood flow and causes central necrosis of solid tumors . The molecular targets involved include vascular endothelial growth factor receptors and other pathways related to tumor angiogenesis .
Comparaison Avec Des Composés Similaires
Denibulin (hydrochloride) is unique among vascular-disrupting agents due to its specific mechanism of action and its ability to selectively target tumor blood vessels. Similar compounds include:
Combretastatin A-4 phosphate (CA4P): Another vascular-disrupting agent that targets tumor blood vessels.
ZD6126: A tubulin-binding agent with similar vascular-disrupting properties.
AVE8062: A compound that disrupts tumor vasculature by targeting microtubules.
These compounds share similar mechanisms but differ in their chemical structures and specific targets within the tumor vasculature.
Propriétés
IUPAC Name |
methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSCXLBFWHCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
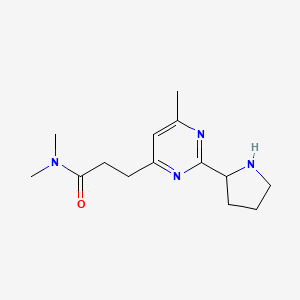


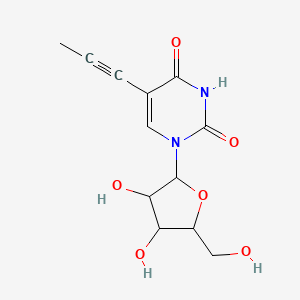
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
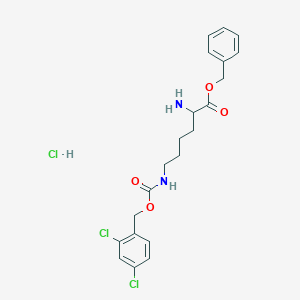

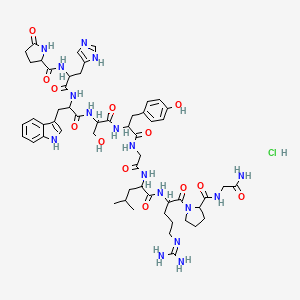
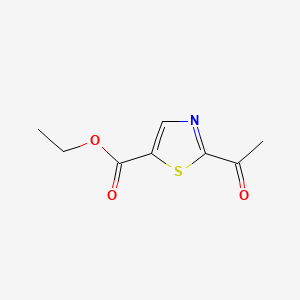


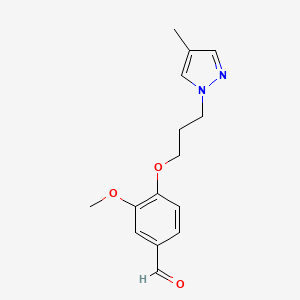

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)
